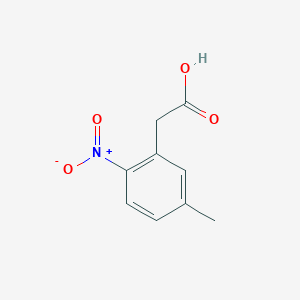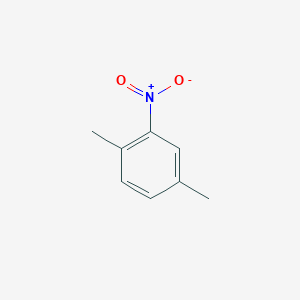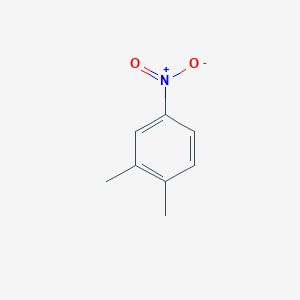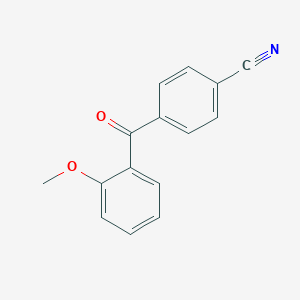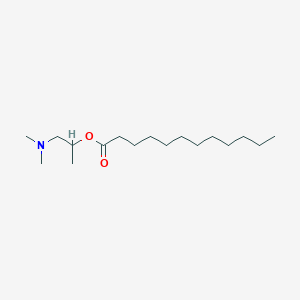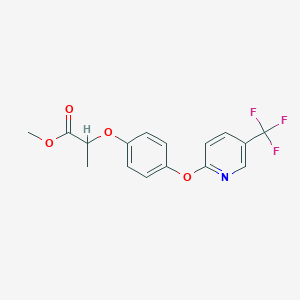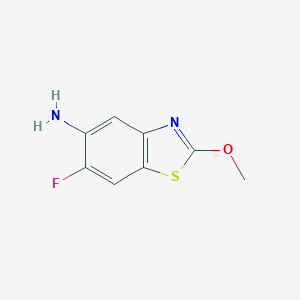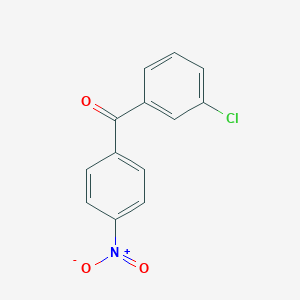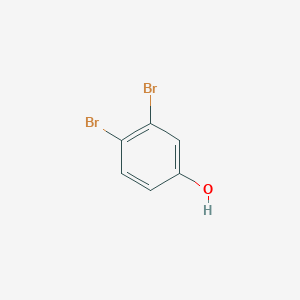
3,4-Dibromophenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dibromophenols, including 3,4-Dibromophenol, involves the electrophilic halogenation of phenol with bromine . A specific production process for synthesizing 2,4-dibromophenol has been disclosed in a patent, which involves adding phenol and a hydrobromic acid solvent through a four-necked flask, uniformly mixing, cooling to -15 to -10 DEG C, dropping bromine and hydrobromic acid mixed solution, raising the temperature to 0 DEG C and continuously reacting for 1.0 h .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two bromine atoms and one hydroxy group . The monoisotopic mass is 249.862869 Da .Wissenschaftliche Forschungsanwendungen
Environmental Pollution and Toxicology
3,4-Dibromophenol has been studied in the context of environmental pollution. Koch and Sures (2018) investigated 2,4,6-Tribromophenol, a structurally similar compound to this compound, focusing on its environmental concentrations, toxicokinetics, and toxicodynamics. They highlighted its occurrence as an intermediate in the synthesis of flame retardants and its ubiquity in various environments, including aquatic matrices, house dust, and foodstuff (Koch & Sures, 2018).
Antibacterial Applications
Shridhar et al. (2009) reported on the potent in-vitro antibacterial activity of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, derived from the marine sponge Dysidea granulosa. This compound showed effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), suggesting potential as a lead molecule for anti-MRSA and anti-VRE drug development (Shridhar et al., 2009).
Chemical Formation and Degradation Studies
Yu et al. (2013) conducted a study on the homogeneous gas-phase formation of Polybrominated Dibenzo-p-dioxins/Furans (PBDD/Fs) from precursors including this compound. They used density functional theory and variational transition-state theory to model the formation process, providing insights into the chemical reactions involved (Yu et al., 2013).
Oxidative Coupling Reactions
Xie et al. (2019) explored the oxidative coupling reactions of dibromophenols, including this compound, during water purification using reduced graphene oxide. This study contributed to understanding the chemical transformations that dibromophenols undergo in environmental processes (Xie et al., 2019).
Biodegradation in Environmental Systems
Tomei and Annesini (2008) focused on the biodegradation of phenolic mixtures, including this compound, in a sequencing batch reactor. This research is relevant to understanding how such compounds are broken down in industrial wastewater treatment processes (Tomei & Annesini, 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
3,4-Dibromophenol is a type of bromophenol, which consists of one hydroxy group and two bromine atoms bonded to a benzene ring
Mode of Action
Bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that this compound may interact with its targets through similar electrophilic reactions, leading to changes in the target molecules.
Biochemical Pathways
This compound may be involved in the microbial degradation of aromatic compounds. For instance, Pseudomonas sp. strain CF600 grows efficiently on phenol, cresols, and 3,4-dimethylphenol via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway . While this pathway involves a different compound, it suggests that this compound could potentially be involved in similar biochemical pathways.
Pharmacokinetics
It has been demonstrated that this compound can be analyzed using reverse phase (rp) hplc method with simple conditions This suggests that the compound may have certain pharmacokinetic properties that allow it to be absorbed and distributed in the body, metabolized, and eventually excreted
Result of Action
A study has shown that 2,3- or this compound induced cytotoxicity in isolated kidney cells (ikc) from male fischer 344 rats . This suggests that this compound may have cytotoxic effects, although the exact mechanisms and results of its action require further investigation.
Action Environment
Brominated phenols and indoles, including this compound, have been identified in marine sediment and water samples . This suggests that the compound’s action and stability may be influenced by environmental factors such as temperature, pH, and the presence of other substances.
Biochemische Analyse
Biochemical Properties
3,4-Dibromophenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, this compound can act as a substrate for certain peroxidases, leading to the formation of reactive intermediates that can further participate in biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress. The compound can induce the production of reactive oxygen species (ROS), which in turn can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation can lead to changes in gene expression and cellular metabolism. Furthermore, this compound has been reported to affect the expression of genes involved in detoxification processes, highlighting its impact on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. These interactions can result in the upregulation or downregulation of target genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced. These effects include oxidative stress, inflammation, and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The involvement of this compound in these metabolic pathways highlights its role in modulating metabolic flux and influencing metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for different cellular compartments and its interactions with specific transporters .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of a hydroxyl group in this compound can facilitate its interaction with mitochondrial proteins, leading to its accumulation in the mitochondria. This subcellular localization can impact the compound’s ability to modulate cellular processes and exert its biochemical effects .
Eigenschaften
IUPAC Name |
3,4-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZSNVXYOQKZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210469 | |
| Record name | 3,4-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615-56-5 | |
| Record name | 3,4-Dibromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 3,4-dibromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological implications of 3,4-Dibromophenol on kidney cells?
A: Research by [] investigated the nephrotoxic effects of both 2,3- and this compound using in vitro models of isolated kidney cells. While the specific findings regarding this compound are not detailed in the abstract, this study highlights the importance of understanding the potential adverse effects of this compound on kidney function.
Q2: Can computational chemistry methods be used to study the formation of environmental pollutants from this compound?
A: Yes, the study by [] employed both quantum chemical calculations and direct dynamic simulations to investigate the gas-phase formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from reactions involving this compound and 2,4,5-tribromophenol. This approach provides insights into the mechanisms of PBDD/F formation and their potential environmental risks.
Q3: Have any studies investigated the long-range interactions within the this compound molecule?
A: Interestingly, [] delves into the long-range 4J- and 6J-interactions specifically within the 2,6-dimethyl-3,4-dibromophenol molecule. While not identical to this compound, this research offers valuable information about the potential influence of substituents on the overall molecular properties and interactions of structurally similar brominated phenols.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



